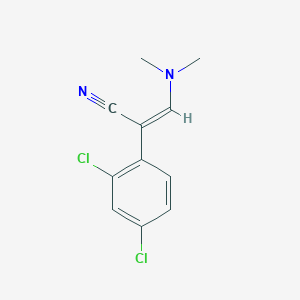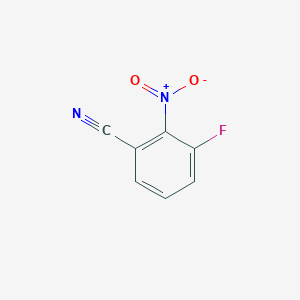
2-(2,4-Dichlorophenyl)-3-(dimethylamino)-acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Dichlorophenyl)-3-(dimethylamino)-acrylonitrile is a chemical compound that is part of a broader class of acrylonitriles, which are organic compounds containing a cyano group attached to an alkene. The compound is characterized by the presence of a 2,4-dichlorophenyl group and a dimethylamino group attached to the acrylonitrile moiety. Acrylonitriles are known for their utility in various chemical reactions and have been studied for their potential applications in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of related acrylonitrile derivatives has been explored in several studies. For instance, a Knoevenagel condensation reaction was used to synthesize Z/E isomers of a similar compound, 3-[4-(dimethylamino)phenyl]-2-(2,4,6-tribromophenyl)acrylonitrile, which is structurally related to the compound of interest . This method typically involves the reaction of an aldehyde with a compound containing an active methylene group in the presence of a base. Although the specific synthesis of 2-(2,4-Dichlorophenyl)-3-(dimethylamino)-acrylonitrile is not detailed in the provided papers, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of acrylonitrile derivatives can be complex, with the possibility of isomerism, as seen in the study of the Z/E isomers of a tribromophenyl acrylonitrile derivative . X-ray diffraction and density functional theory (DFT) calculations were used to investigate the crystal structures and geometries of these isomers, revealing differences in intermolecular interactions and crystal packing densities. Such analyses are crucial for understanding the physical properties and reactivity of these compounds.
Chemical Reactions Analysis
Acrylonitrile derivatives undergo various chemical reactions, leading to the formation of different products depending on the reactants and conditions. For example, 2-acylamino-3,3-dichloroacrylonitriles reacted with amines to yield oxazole derivatives, and with bifunctional amines to produce imidazolidine and thiazolidine derivatives . Another study showed the transformation of 2-acylamino-3,3-dichloroacrylonitriles into benzothiazolyl oxazole derivatives upon reaction with 2-aminothiophenol . These reactions highlight the versatility of acrylonitrile derivatives in synthesizing heterocyclic compounds, which are important in pharmaceutical chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of acrylonitrile derivatives can be inferred from spectroscopic data and computational studies. Infrared spectra and ab initio force field calculations have been used to study the structure of cyano and methoxycarbonyl derivatives of bis(dimethylamino)acrylonitrile . These studies provide insights into the polarization of the C≡C bond and the dual molecular and zwitterionic character of these compounds. Additionally, the crystallographic analysis of isomers indicates the influence of intermolecular interactions on the stability and density of the crystal structures .
科学的研究の応用
Chemical Reactions and Synthesis
The compound has been studied in various chemical reactions. For instance, it participates in [3+2] cycloaddition reactions, as demonstrated in the reaction with acrylonitrile to produce methyl N-methyl-2-(2-propenyl)-3-cyano-pyrrolidine-2-carboxylate (Bourhis & Vercauteren, 1994). Moreover, its structure and infrared spectral properties have been analyzed in detail, shedding light on the polarization of the C=C bond in the molecule and its dual molecular and zwitterionic character (Binev & Binev, 1997).
Pharmacological Research
The compound has shown potential in pharmacological research. For instance, a derivative of this compound, 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one, was identified as a nonpeptidic agonist of the urotensin-II receptor, useful as a pharmacological research tool and a potential drug lead (Croston et al., 2002).
Crystallography and Material Science
This chemical has also been explored in material science, particularly in crystallography. The Z and E isomers of a related compound, 3-[4-(dimethylamino)phenyl]-2-(2,4,6-tribromophenyl)acrylonitrile, were investigated using X-ray diffraction and DFT calculations, revealing insights into the stability and molecular interactions of these isomers (Tammisetti et al., 2018).
Chemical Complexes and Interactions
The compound's interactions in forming chemical complexes have been studied. For example, its reaction with hydridobis (dimethyl- or diphenylglyoximato)-pyridinecobalt to form 1-cyanoethyl complexes has been documented, offering insights into the structure and behavior of these complexes (Misono et al., 1967).
Fluorescence and Photochemical Behavior
The effects of dimethylamino substitution on the fluorescence properties of (dimethylamino)arylacrylonitrile derivatives have been examined, highlighting the influence of molecular packing on their photochemical behavior (Percino et al., 2013).
特性
IUPAC Name |
(Z)-2-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2/c1-15(2)7-8(6-14)10-4-3-9(12)5-11(10)13/h3-5,7H,1-2H3/b8-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBMTYBKXIUHHH-BQYQJAHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C1=C(C=C(C=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/C1=C(C=C(C=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353304 |
Source


|
| Record name | 7F-017 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenyl)-3-(dimethylamino)-acrylonitrile | |
CAS RN |
339009-45-9 |
Source


|
| Record name | 7F-017 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde](/img/structure/B1331582.png)
![3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid](/img/structure/B1331584.png)



![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid](/img/structure/B1331590.png)
![1-[6-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1331592.png)
![{1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methanol](/img/structure/B1331593.png)